(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone
Overview
Description
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone” is a chemical compound with the molecular formula C13H16N2O3 . It has been studied for its potential use in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring . It has also been investigated for its antidepressant properties and dual 5-HT1A/5-HT transporter activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 248.28 g/mol . The InChI string representation of its structure is "InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2" . This compound also has a Canonical SMILES representation: "C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2" .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants used . It’s important to note that these reactions should be carried out under controlled conditions to ensure safety and efficacy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 200–202 °C . Other properties such as vapor pressure, toxicity, specific gravity, boiling point, density, and molecular weight can be found in various chemical databases .Scientific Research Applications
Antimicrobial Activity
A study highlighted the synthesis of amide derivatives, including compounds with a (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone structure. These compounds were tested for their in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest results (Patel, Agravat, & Shaikh, 2011).
B-Raf Inhibitory Activity
Novel derivatives containing the this compound structure were synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities. Some compounds demonstrated potent biological activity against B-Raf(V600E) and the WM266.4 human melanoma cell line, comparable to Erlotinib. The 2,3-dihydrobenzo[b][1,4]dioxin structure was noted for enhancing the bioactivity by reinforcing the combination of the compounds with the receptor (Yang et al., 2012).
Synthesis and Biological Activity
Another study focused on synthesizing a series of derivatives involving (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone. These derivatives were characterized and tested for in vitro anti-bacterial activity, with most showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Antiproliferative Activity
The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was prepared and its structure was characterized. It was evaluated for antiproliferative activity, and its molecular structure was analyzed for stability and intermolecular interactions, providing insights into its potential biological applications (Prasad et al., 2018).
Safety and Hazards
Future Directions
The future directions for research on this compound include further investigation of its potential therapeutic uses, as well as continued study of its physical and chemical properties . Additionally, more research is needed to fully understand its mechanism of action and to determine the most effective methods of synthesis .
Mechanism of Action
Target of Action
The primary target of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
The compound acts as an antagonist to the alpha-2C adrenoceptor . By binding to these receptors, it inhibits their activity, leading to increased neurotransmitter release.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effect on the alpha-2C adrenoceptor. By inhibiting this receptor, the compound can potentially alleviate symptoms of conditions like sleep-related breathing disorders .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl(piperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUPDJNTYCSBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867969 | |
Record name | (2,3-Dihydro-1,4-benzodioxin-2-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10867969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70918-00-2 | |
Record name | 1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70918-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-1,4-Benzodioxane-2-carbonyl piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-yl(piperazin-1-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanone, (2,3-dihydro-1,4-benzodioxin-2-yl)-1-piperazinyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-1,4-BENZODIOXANE-2-CARBONYL PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53FEH46OYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.